Cas no 1994716-17-4 (tert-butyl 3-{2-(tert-butoxy)ethylamino}propanoate)
tert-butyl 3-{2-(tert-butoxy)ethylamino}propanoate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-{[2-(tert-butoxy)ethyl]amino}propanoate
- EN300-27783372
- 1994716-17-4
- tert-butyl 3-{2-(tert-butoxy)ethylamino}propanoate
-
- Inchi: 1S/C13H27NO3/c1-12(2,3)16-10-9-14-8-7-11(15)17-13(4,5)6/h14H,7-10H2,1-6H3
- InChI Key: ZNRTXZFTCCEQHJ-UHFFFAOYSA-N
- SMILES: O(CCNCCC(=O)OC(C)(C)C)C(C)(C)C
Computed Properties
- Exact Mass: 245.19909372g/mol
- Monoisotopic Mass: 245.19909372g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 9
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 47.6Ų
tert-butyl 3-{2-(tert-butoxy)ethylamino}propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27783372-0.05g |
tert-butyl 3-{[2-(tert-butoxy)ethyl]amino}propanoate |
1994716-17-4 | 95.0% | 0.05g |
$851.0 | 2025-03-19 | |
| Enamine | EN300-27783372-0.1g |
tert-butyl 3-{[2-(tert-butoxy)ethyl]amino}propanoate |
1994716-17-4 | 95.0% | 0.1g |
$892.0 | 2025-03-19 | |
| Enamine | EN300-27783372-0.25g |
tert-butyl 3-{[2-(tert-butoxy)ethyl]amino}propanoate |
1994716-17-4 | 95.0% | 0.25g |
$933.0 | 2025-03-19 | |
| Enamine | EN300-27783372-0.5g |
tert-butyl 3-{[2-(tert-butoxy)ethyl]amino}propanoate |
1994716-17-4 | 95.0% | 0.5g |
$974.0 | 2025-03-19 | |
| Enamine | EN300-27783372-1.0g |
tert-butyl 3-{[2-(tert-butoxy)ethyl]amino}propanoate |
1994716-17-4 | 95.0% | 1.0g |
$1014.0 | 2025-03-19 | |
| Enamine | EN300-27783372-2.5g |
tert-butyl 3-{[2-(tert-butoxy)ethyl]amino}propanoate |
1994716-17-4 | 95.0% | 2.5g |
$1988.0 | 2025-03-19 | |
| Enamine | EN300-27783372-5.0g |
tert-butyl 3-{[2-(tert-butoxy)ethyl]amino}propanoate |
1994716-17-4 | 95.0% | 5.0g |
$2940.0 | 2025-03-19 | |
| Enamine | EN300-27783372-10.0g |
tert-butyl 3-{[2-(tert-butoxy)ethyl]amino}propanoate |
1994716-17-4 | 95.0% | 10.0g |
$4360.0 | 2025-03-19 | |
| Enamine | EN300-27783372-1g |
tert-butyl 3-{[2-(tert-butoxy)ethyl]amino}propanoate |
1994716-17-4 | 1g |
$1014.0 | 2023-09-09 | ||
| Enamine | EN300-27783372-5g |
tert-butyl 3-{[2-(tert-butoxy)ethyl]amino}propanoate |
1994716-17-4 | 5g |
$2940.0 | 2023-09-09 |
tert-butyl 3-{2-(tert-butoxy)ethylamino}propanoate Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on tert-butyl 3-{2-(tert-butoxy)ethylamino}propanoate
Introduction to Tert-butyl 3-{2-(tert-butoxy)ethylamino}propanoate (CAS No. 1994716-17-4)
Tert-butyl 3-{2-(tert-butoxy)ethylamino}propanoate, identified by the Chemical Abstracts Service Number (CAS No.) 1994716-17-4, is a specialized organic compound that has garnered attention in the field of pharmaceutical and biochemical research. This compound belongs to a class of molecules characterized by its unique structural features, which include a tert-butyl group, an aminoethyl chain, and an ester functional group. The presence of these structural elements imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for further exploration in drug development.
The molecular structure of Tert-butyl 3-{2-(tert-butoxy)ethylamino}propanoate consists of a propanoate ester backbone, modified by the introduction of a tert-butyl group at the third carbon position and a 2-(tert-butoxy)ethylamino side chain. The tert-butyl group, known for its steric hindrance effects, can influence the reactivity and solubility of the compound, making it particularly interesting for applications in controlled-release formulations and as a protecting group in multi-step synthetic pathways. The aminoethyl moiety provides a nucleophilic site for further functionalization, enabling the compound to serve as a precursor in the synthesis of more complex molecules.
In recent years, there has been growing interest in the development of novel compounds that exhibit enhanced bioavailability and targeted delivery mechanisms. The structural features of Tert-butyl 3-{2-(tert-butoxy)ethylamino}propanoate make it a promising candidate for such applications. For instance, the tert-butyl group can improve metabolic stability, while the aminoethyl chain allows for conjugation with biomolecules or other therapeutic agents. This dual functionality has been explored in preclinical studies aimed at developing new drug candidates for various therapeutic areas, including oncology and neurology.
One of the most compelling aspects of Tert-butyl 3-{2-(tert-butoxy)ethylamino}propanoate is its potential role as a building block in medicinal chemistry. Researchers have leveraged its structural versatility to design derivatives with improved pharmacokinetic profiles. For example, modifications to the aminoethyl side chain have been investigated to enhance binding affinity to biological targets or to optimize pharmacological activity. These efforts align with current trends in drug discovery, where structure-activity relationship (SAR) studies are conducted to identify lead compounds with desirable therapeutic properties.
The synthesis of Tert-butyl 3-{2-(tert-butoxy)ethylamino}propanoate involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the preparation of key intermediates such as tert-butanol and 2-chloroethylamine hydrochloride, which are then coupled via nucleophilic substitution reactions to form the aminoethyl side chain. Subsequent esterification reactions introduce the propanoate ester functionality, yielding the final product. This synthetic route exemplifies the compound's importance as a versatile intermediate in pharmaceutical synthesis.
Recent advancements in computational chemistry have further enhanced our understanding of Tert-butyl 3-{2-(tert-butoxy)ethylamino}propanoate's behavior. Molecular modeling studies have been employed to predict its interactions with biological targets and to optimize its pharmacological properties. These simulations have provided valuable insights into how structural modifications can influence drug efficacy and safety profiles. Such computational approaches are increasingly integral to modern drug discovery pipelines, enabling researchers to accelerate the development of novel therapeutics.
The potential applications of Tert-butyl 3-{2-(tert-butoxy)ethylamino}propanoate extend beyond traditional pharmaceuticals into other areas such as agrochemicals and material science. Its unique chemical properties make it suitable for use as an intermediate in the synthesis of specialty chemicals that exhibit enhanced stability or specific biological activities. For instance, derivatives of this compound have been explored as components in crop protection agents due to their ability to interact with biological systems at targeted sites.
In conclusion, Tert-butyl 3-{2-(tert-butoxy)ethylamino}propanoate (CAS No. 1994716-17-4) represents a significant advancement in synthetic chemistry and pharmaceutical research. Its structural versatility, combined with its potential for further functionalization, makes it a valuable asset in drug development efforts. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in addressing unmet medical needs across multiple therapeutic domains.
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